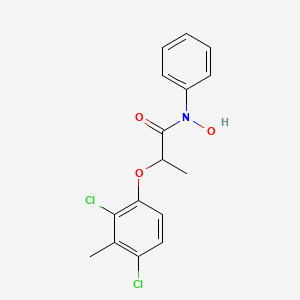![molecular formula C16H22O4 B14414999 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane CAS No. 85604-65-5](/img/structure/B14414999.png)
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an oxane ring, with two methoxy groups and a prop-2-en-1-yl substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane typically involves the reaction of 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol with an appropriate oxane derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups and the prop-2-en-1-yl substituent can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-dimethoxy-4-(1E)-1-propenyl-: This compound shares a similar phenolic structure with methoxy and propenyl substituents.
1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate: This compound has a similar phenoxy group but with additional benzodioxol and benzoate groups.
Uniqueness
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane is unique due to its specific combination of functional groups and the presence of an oxane ring
Propiedades
Número CAS |
85604-65-5 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxy-4-prop-2-enylphenoxy)oxane |
InChI |
InChI=1S/C16H22O4/c1-4-7-12-10-13(17-2)16(14(11-12)18-3)20-15-8-5-6-9-19-15/h4,10-11,15H,1,5-9H2,2-3H3 |
Clave InChI |
UPUIHIJSMVWLAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC2CCCCO2)OC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


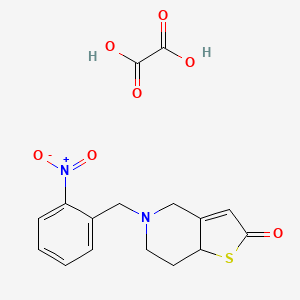
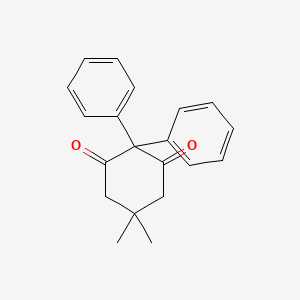
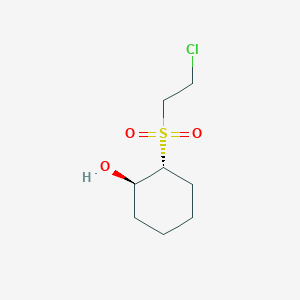
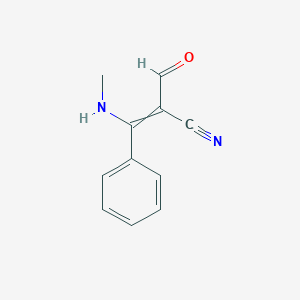
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
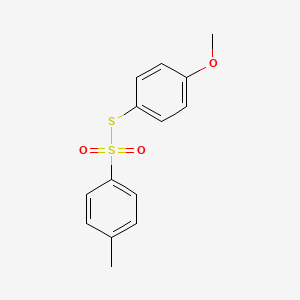
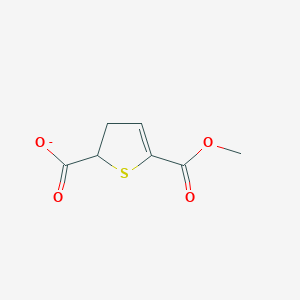

diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
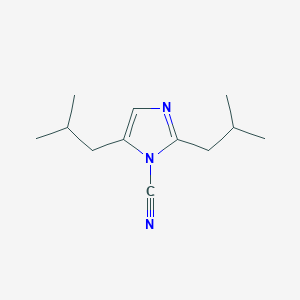

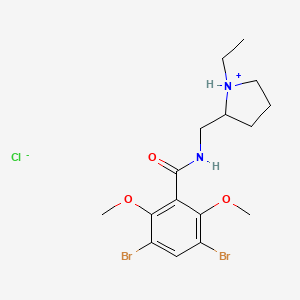
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
